molecular formula C5H3F3N2O B598233 6-(Trifluoromethyl)pyridazin-3(2H)-one CAS No. 174607-36-4

6-(Trifluoromethyl)pyridazin-3(2H)-one

Cat. No. B598233
CAS RN: 174607-36-4
M. Wt: 164.087
InChI Key: JREBKHOGWUWIOB-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyridazin-3(2H)-one is a chemical compound with the molecular formula C5H3F3N2O . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of pyridazine derivatives, including 6-(Trifluoromethyl)pyridazin-3(2H)-one, often involves starting from 1,3-diketones and involves a Diaza–Wittig reaction as a key step . Another method involves the cyclocondensation of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .


Molecular Structure Analysis

The InChI code for 6-(Trifluoromethyl)pyridazin-3(2H)-one is 1S/C5H3F3N2O/c6-5(7,8)3-1-2-4(11)10-9-3/h1-2H,(H,10,11) .


Physical And Chemical Properties Analysis

6-(Trifluoromethyl)pyridazin-3(2H)-one is a solid at room temperature . Its molecular weight is 164.09 . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to its biological activities .

Scientific Research Applications

  • Corrosion Inhibition : Pyridazinone derivatives, including compounds similar to 6-(Trifluoromethyl)pyridazin-3(2H)-one, have been investigated for their corrosion inhibition properties for mild steel in acidic solutions. They act as mixed inhibitors influencing both cathodic hydrogen evolution and anodic metal dissolution (Kalai et al., 2020).

  • Organic Synthesis and Drug Discovery : Pyridazinone and its derivatives are essential in organic synthesis and are used as functional group carriers for various organic reactions. Their structural uniqueness makes them valuable in creating diverse pharmacological agents (Kang et al., 2018).

  • Pharmaceutical and Agrochemical Applications : Pyridazinone systems like 6-(Trifluoromethyl)pyridazin-3(2H)-one have significant biological properties, finding applications in the pharmaceutical and agrochemical industries. Their synthesis involves nucleophilic substitution reactions, allowing for the creation of polyfunctional systems (Pattison et al., 2009).

  • Platelet Aggregation Inhibition : Some pyridazinone derivatives have been explored for their potential as platelet aggregation inhibitors, which could be significant in treating cardiovascular diseases (Estevez et al., 1998).

  • Histamine H3 Receptor Antagonism : Pyridazin-3-one derivatives have been identified as potent and selective histamine H3 receptor inverse agonists, with potential applications in treating attentional and cognitive disorders (Hudkins et al., 2011).

  • Antimicrobial Activity : Some heterocyclic compounds based on pyridazinone, like 6-(Trifluoromethyl)pyridazin-3(2H)-one, have shown antimicrobial activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (El-Salam et al., 2013).

Mechanism of Action

While the specific mechanism of action for 6-(Trifluoromethyl)pyridazin-3(2H)-one is not mentioned in the search results, similar pyridazine derivatives have been found to inhibit cyclin-dependent kinase 2, which is a target for anticancer agents .

Future Directions

The future directions for 6-(Trifluoromethyl)pyridazin-3(2H)-one and similar compounds involve their potential applications in the agrochemical and pharmaceutical industries. They are expected to be used in the protection of crops from pests and in the development of new pharmaceuticals .

properties

IUPAC Name

3-(trifluoromethyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-2-4(11)10-9-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREBKHOGWUWIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652833
Record name 6-(Trifluoromethyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)pyridazin-3(2H)-one

CAS RN

174607-36-4
Record name 6-(Trifluoromethyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethyl)-2,3-dihydropyridazin-3-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2.6 g (15.65 mmol) of 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one were dissolved in 20 ml of glacial acetic acid, and the mixture was heated to 100° C. 0.81 ml (15.65 mmol) of bromine was then slowly added dropwise to the solution, and the mixture was stirred at 100° C. for 4 hours. After cooling of the reaction solution, the solvent was removed under reduced pressure and the residue obtained was purified chromatographically on silica gel (mobile phase dichloromethane/methanol 50:1→20:1). This gave 1.34 g (8.15 mmol, 52% of theory) of the title compound.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.81 mL
Type
reactant
Reaction Step Two

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